Cas no 1154918-15-6 (2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid)

2-[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]acetic acid is a specialized organic compound featuring a thiazole core substituted with a 3-nitrophenyl group and an acetic acid moiety. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The nitrophenyl group enhances reactivity, facilitating further functionalization, while the acetic acid side chain offers compatibility with coupling reactions or salt formation. Its well-defined molecular architecture makes it valuable for designing bioactive molecules or studying structure-activity relationships. The compound’s purity and stability under standard conditions ensure reliable performance in experimental workflows. Suitable for controlled reactions, it serves as a key building block in heterocyclic chemistry and drug discovery.
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid structure
1154918-15-6 structure
商品名:2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
CAS番号:1154918-15-6
MF:C11H8N2O4S
メガワット:264.257221221924
MDL:MFCD12114474
CID:4573415

2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-Nitrophenyl)thiazole-4-acetic acid
    • 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
    • MDL: MFCD12114474
    • インチ: 1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-2-1-3-9(4-7)13(16)17/h1-4,6H,5H2,(H,14,15)
    • InChIKey: OJZLDZSRCQQYFU-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(O)=O)N=C1C1=CC=CC([N+]([O-])=O)=C1

計算された属性

  • せいみつぶんしりょう: 264.02
  • どういたいしつりょう: 264.02
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 124A^2

2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1265110-1g
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
1154918-15-6 97%
1g
$535 2024-06-06
eNovation Chemicals LLC
Y1265110-250mg
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
1154918-15-6 97%
250mg
$330 2025-03-01
eNovation Chemicals LLC
Y1265110-1g
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
1154918-15-6 97%
1g
$565 2025-03-01
A2B Chem LLC
AP56780-1g
2-(2-(3-Nitrophenyl)thiazol-4-yl)acetic acid
1154918-15-6 97%
1g
$288.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1780618-1g
2-(2-(3-Nitrophenyl)thiazol-4-yl)acetic acid
1154918-15-6 98%
1g
¥13367.00 2024-08-09
1PlusChem
1P00XDU4-250mg
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
1154918-15-6 95%
250mg
$261.00 2025-03-01
eNovation Chemicals LLC
Y1265110-250mg
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
1154918-15-6 97%
250mg
$330 2025-02-28
eNovation Chemicals LLC
Y1265110-250mg
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
1154918-15-6 97%
250mg
$315 2024-06-06
Fluorochem
098235-1g
2-(3-Nitrophenyl)thiazole-4-acetic acid
1154918-15-6
1g
£368.00 2023-04-25
Chemenu
CM486610-1g
2-(2-(3-Nitrophenyl)thiazol-4-yl)acetic acid
1154918-15-6 97%
1g
$282 2023-01-04

2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid 関連文献

2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acidに関する追加情報

Professional Introduction to 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 1154918-15-6)

2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid, identified by the CAS number 1154918-15-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the thiazole derivatives class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of both a nitrophenyl group and an acetic acid moiety in its molecular framework suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The thiazole core in 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic structure consisting of sulfur and nitrogen atoms embedded within a six-membered ring. Thiazole derivatives have long been recognized for their pharmacological significance, exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound, particularly the 3-nitrophenyl group, introduces additional electronic and steric effects that can modulate its biological activity. The nitro group is known to enhance lipophilicity while also serving as a site for potential redox interactions, which may be exploited in designing bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the nitrophenyl moiety in 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid can interact with aromatic pockets of protein targets, while the thiazole ring may engage in hydrogen bonding or π-stacking interactions. These interactions are critical for determining the compound's affinity and selectivity towards specific biological pathways. For instance, thiazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.

The acetic acid terminal of the molecule provides a carboxylic acid functionality that can participate in various biochemical processes. Carboxylic acids are known to act as proton donors or acceptors, influencing the compound's solubility and pharmacokinetic properties. Additionally, this moiety can form esters or amides upon reaction with other functional groups, expanding the synthetic versatility of 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid. Such modifications have been widely employed in drug development to improve metabolic stability and target specificity.

In the context of current pharmaceutical research, there is growing interest in developing small-molecule inhibitors that target post-translational modifications (PTMs) of proteins. Thiazole derivatives have been explored as potential modulators of protein phosphorylation and ubiquitination pathways. The structural features of 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid, including its ability to interact with both hydrophobic and polar regions of biological targets, make it a candidate for disrupting aberrant signaling networks associated with diseases such as cancer and neurodegeneration.

Experimental studies have begun to elucidate the pharmacological profile of this compound. Initial assays suggest that it exhibits moderate inhibitory activity against certain kinases and proteases relevant to cancer progression. The nitrophenyl group appears to contribute significantly to this activity by engaging with conserved residues in the active sites of these enzymes. Furthermore, structural analogs of this compound have shown promise in preclinical models by inhibiting pathways involved in cell proliferation and survival.

The synthesis of 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid involves multi-step organic transformations that highlight the expertise required in medicinal chemistry synthesis. Key steps include thiazole ring formation via condensation reactions followed by nitration at the phenyl ring. Advances in green chemistry principles have encouraged researchers to optimize these synthetic routes for higher yields and reduced environmental impact. For example, catalytic methods have been explored to minimize waste generation while maintaining high chemical purity.

The pharmacokinetic behavior of this compound is another critical area of investigation. In vitro studies indicate that it exhibits reasonable solubility in aqueous media but may require formulation strategies to enhance bioavailability upon oral administration. The presence of both polar (carboxylic acid) and non-polar (nitrophenyl) functional groups suggests potential for passive diffusion across biological membranes but also necessitates careful consideration of metabolic stability.

Future research directions may focus on exploring the derivative library of 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid by modifying substituents on the thiazole ring or phenyl group. Such modifications could lead to compounds with enhanced potency or selectivity against specific disease-related targets. Additionally, interdisciplinary approaches combining computational modeling with high-throughput screening may accelerate the discovery process by rapidly identifying promising scaffolds for further optimization.

The broader significance of this compound lies in its contribution to the growing body of evidence supporting the therapeutic potential of thiazole derivatives. As our understanding of disease mechanisms advances, molecules like 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid will continue to serve as valuable tools for developing novel treatments across multiple therapeutic areas. Their unique structural features offer a rich foundation for innovation in drug design.

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